molecular formula C17H18ClFN4S B10962969 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole

Cat. No.: B10962969
M. Wt: 364.9 g/mol
InChI Key: FVWQPWQNMPJBLI-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring, followed by the introduction of the pyrrole and benzyl groups. The final step often involves the formation of the sulfide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit a particular enzyme or bind to a receptor, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl triazole derivatives and pyrrole-containing molecules. These compounds may share some structural features but differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of 2-chloro-6-fluorobenzyl {4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl} sulfide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H18ClFN4S

Molecular Weight

364.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C17H18ClFN4S/c1-3-23-16(10-12-6-5-9-22(12)2)20-21-17(23)24-11-13-14(18)7-4-8-15(13)19/h4-9H,3,10-11H2,1-2H3

InChI Key

FVWQPWQNMPJBLI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CC3=CC=CN3C

Origin of Product

United States

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